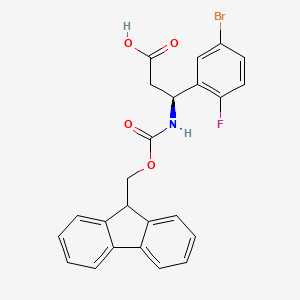

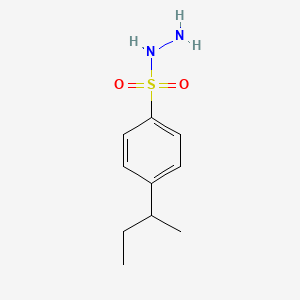

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, stability, reactivity, and other physical and chemical properties .科学的研究の応用

Antimicrobial and Antioxidant Applications

- Imidazole derivatives, including those incorporating the hydrazone moiety, have been extensively studied for their antimicrobial properties. For example, new hydrazones bearing the thiazole scaffold were synthesized and displayed moderate-to-good growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds also showed antioxidant properties, indicating their potential for use in fighting oxidative stress-related diseases (Nastasă et al., 2015).

Antitubercular and Antioxidant Activity

- Another study synthesized (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives through oxidative cyclization of carbohydrazones, revealing good antitubercular activity against Mycobacterium tuberculosis. However, these compounds exhibited poor antioxidant activity, suggesting specificity in their biological activity profile (Prathap et al., 2014).

Antifungal Applications

- Imidazole-derived thiosemicarbazones and hydrazones were prepared and evaluated for their antifungal activities against crop-related fungi. Some compounds showed selective activity against certain fungal strains, indicating their potential use in agricultural applications to protect crops from fungal infections (Reis et al., 2013).

Novel Synthesis Methods

- Studies have also focused on developing novel synthesis methods for imidazole derivatives, which could be applicable to synthesizing compounds like 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone. For instance, an efficient and novel one-pot synthesis method for 2,4,5-triaryl-1H-imidazoles was reported, showcasing the potential for innovative approaches to creating complex molecules (Satyanarayana et al., 2011).

作用機序

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that compounds with similar structures, such as hydrazones, can react with nitrogen (n) to form an oxime in an essentially irreversible process as the adduct dehydrates . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A compound with a similar structure, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol, is known to be orally bioavailable and readily penetrates the blood-brain barrier . These properties suggest that the compound may also have favorable pharmacokinetic characteristics.

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the storage conditions can affect the stability of similar compounds . Therefore, it’s likely that environmental factors such as temperature, light, and humidity could influence the action and stability of this compound.

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-4-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4S/c1-2-12-26-20-22-13-19(25(20)15-16-6-4-3-5-7-16)14-23-24-18-10-8-17(21)9-11-18/h2-11,13-14,24H,1,12,15H2/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVDFZRPLBPEA-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)